molecular formula C20H21N7O2S3 B2542671 4-(1H-imidazol-1-yl)-2-methyl-6-(4-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonyl}piperazin-1-yl)pyrimidine CAS No. 1170968-04-3

4-(1H-imidazol-1-yl)-2-methyl-6-(4-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonyl}piperazin-1-yl)pyrimidine

Cat. No.: B2542671
CAS No.: 1170968-04-3
M. Wt: 487.62
InChI Key: KLMYBVCKQWHPAF-UHFFFAOYSA-N
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Description

4-(1H-imidazol-1-yl)-2-methyl-6-(4-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonyl}piperazin-1-yl)pyrimidine is a complex organic compound that features multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-1-yl)-2-methyl-6-(4-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonyl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenated precursors, organometallic catalysts, and strong bases or acids to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazol-1-yl)-2-methyl-6-(4-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonyl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include halogenated compounds, organometallic reagents, and strong acids or bases. Reaction conditions such as temperature, solvent, and reaction time are carefully optimized to achieve the desired products with high yield and purity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different chemical and biological properties .

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-1-yl)-2-methyl-6-(4-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonyl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high affinity, resulting in the inhibition or activation of specific biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-imidazol-1-yl)-2-methyl-6-(4-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonyl}piperazin-1-yl)pyrimidine is unique due to its combination of multiple heterocyclic rings, which confer specific chemical and biological properties. This structural complexity allows for diverse applications and makes it a valuable compound in various fields of research .

Properties

IUPAC Name

4-[5-[4-(6-imidazol-1-yl-2-methylpyrimidin-4-yl)piperazin-1-yl]sulfonylthiophen-2-yl]-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O2S3/c1-14-22-18(11-19(23-14)26-6-5-21-13-26)25-7-9-27(10-8-25)32(28,29)20-4-3-17(31-20)16-12-30-15(2)24-16/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMYBVCKQWHPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)C4=CSC(=N4)C)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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